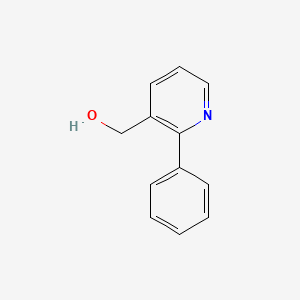
(2-Phenylpyridin-3-yl)methanol
Vue d'ensemble
Description
“(2-Phenylpyridin-3-yl)methanol” is a chemical compound with a molecular weight of 197.23 g/mol . It is sparingly soluble in water but soluble in most organic solvents such as methanol, ethanol, acetone, and chloroform.
Chemical Reactions Analysis
While the specific chemical reactions involving “(2-Phenylpyridin-3-yl)methanol” are not detailed in the retrieved papers, there are studies on the catalytic conversion of methane to methanol . These studies provide insights into the potential chemical reactions that could involve similar compounds.Physical And Chemical Properties Analysis
“(2-Phenylpyridin-3-yl)methanol” has a molecular weight of 197.23 g/mol . It is sparingly soluble in water but soluble in most organic solvents such as methanol, ethanol, acetone, and chloroform.Applications De Recherche Scientifique
Synthesis of Aromatic Ketones
“(2-Phenylpyridin-3-yl)methanol” can be used in the synthesis of aromatic ketones, which are important pharmaceutical intermediates . The pyridin-2-yl-methanone motifs, in particular, have gained extensive attention in recent years . Transition metals catalyze the oxidation of Csp3-H for the synthesis of these aromatic ketones .
Copper Catalysis
This compound can also be involved in copper-catalyzed reactions . An efficient copper-catalyzed synthesis of pyridin-2-yl-methanones from pyridin-2-yl-methanes has been described, which involves a direct Csp3-H oxidation approach with water under mild conditions .
Pharmaceutical Intermediates
“(2-Phenylpyridin-3-yl)methanol” can serve as an intermediate in the synthesis of various pharmaceutical compounds . Its transformation into different derivatives expands the range of potential medicinal applications.
Transient Receptor Potential Vanilloid 3 (TRPV3) Antagonists
Derivatives of “(2-Phenylpyridin-3-yl)methanol” have been synthesized and studied as novel and selective TRPV3 antagonists . TRPV3 is a member of the transient receptor potential family of ion channels, and its antagonists have potential therapeutic applications in treating pain and inflammation.
Mechanism Studies
“(2-Phenylpyridin-3-yl)methanol” can be used in mechanism studies, particularly in reactions involving water . For instance, it has been used in studies exploring water-involving oxidation reactions .
Environmental Chemistry
The compound’s interactions with water make it relevant in environmental chemistry studies . Its role in water-involving oxidation reactions can provide insights into similar processes occurring in natural environments.
Orientations Futures
The future directions for research on “(2-Phenylpyridin-3-yl)methanol” and similar compounds could involve further exploration of their synthesis, chemical reactions, and potential applications. For instance, there is ongoing research on the catalytic conversion of methane to methanol, which could have implications for the use of “(2-Phenylpyridin-3-yl)methanol” and similar compounds .
Propriétés
IUPAC Name |
(2-phenylpyridin-3-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c14-9-11-7-4-8-13-12(11)10-5-2-1-3-6-10/h1-8,14H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SACTVTCAWGIOMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC=N2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Phenylpyridin-3-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





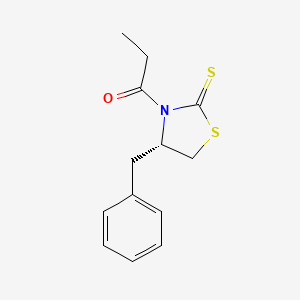
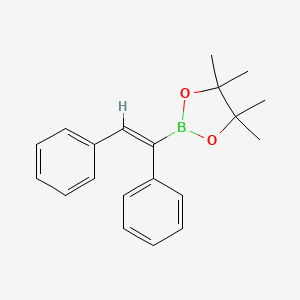

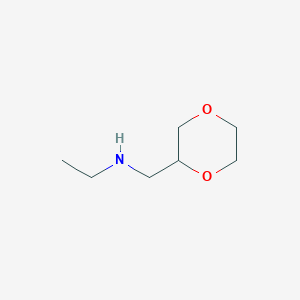

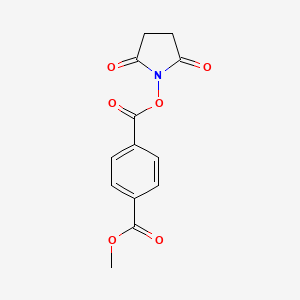
![2,8-Dibromo-6,6,12,12-tetraoctyl-6,12-dihydroindeno[1,2-b]fluorene](/img/structure/B3120494.png)

![6-(2-methyl-3-imidazo[1,2-a]pyridinyl)-1H-pyrimidine-2-thione](/img/structure/B3120500.png)
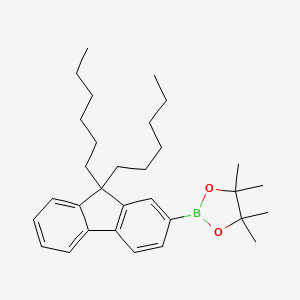
![4-[(2-Ethoxyethoxy)methyl]piperidine](/img/structure/B3120529.png)
